molecular formula C26H36O2S B13974280 S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate CAS No. 61519-05-9

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate

Cat. No.: B13974280
CAS No.: 61519-05-9
M. Wt: 412.6 g/mol
InChI Key: LTYZTPZHKWYMOE-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentylphenyl group and an octyloxybenzene group linked through a carbothioate bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the esterification of 4-(octyloxy)benzenecarbothioic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its aromatic rings and carbothioate group. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-(octyloxy)benzoate
  • 4-(Octyloxy)benzenecarbothioic acid S-(4-pentylphenyl) ester
  • S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate

Uniqueness

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and organic synthesis .

Properties

CAS No.

61519-05-9

Molecular Formula

C26H36O2S

Molecular Weight

412.6 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-octoxybenzenecarbothioate

InChI

InChI=1S/C26H36O2S/c1-3-5-7-8-9-11-21-28-24-17-15-23(16-18-24)26(27)29-25-19-13-22(14-20-25)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3

InChI Key

LTYZTPZHKWYMOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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